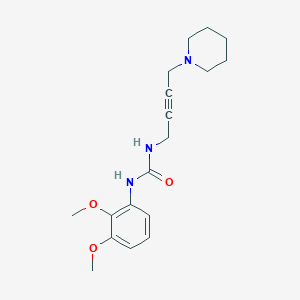
1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Functional Groups : Urea moiety, piperidine ring, and dimethoxyphenyl group.
- Molecular Formula : C₁₉H₂₃N₂O₂
- Molecular Weight : 313.40 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting signaling pathways related to pain and mood regulation.
Biological Activity Overview
The biological activities of 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-y)urea have been explored in several studies. Below is a summary of its key activities:
Anticancer Activity
In a notable study, the compound was evaluated for its anticancer properties against several human cancer cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The study also established a structure–activity relationship (SAR), indicating that modifications to the piperidine ring could enhance potency.
Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of this compound. It was found to effectively inhibit COX enzymes in vitro, leading to a decrease in prostaglandin E2 (PGE2) levels in serum samples from treated rats. The findings suggest potential therapeutic applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The SAR analysis highlights how variations in the chemical structure influence biological activity:
- Piperidine Substituents : Modifications on the piperidine ring can significantly affect receptor binding affinity and enzyme inhibition.
- Phenolic Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
科学的研究の応用
Anticancer Activity
Research has demonstrated that 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea exhibits notable antiproliferative effects against several cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through various mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These data suggest that the compound may serve as a lead candidate for developing new anticancer therapies, particularly for resistant cancer types.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies indicate that it may modulate cannabinoid receptors, particularly CB1 receptors, which play a critical role in pain modulation and appetite regulation.
Case Study: Drug-Seeking Behavior in Rats
A significant study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy by modulating the endocannabinoid system.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the phenyl and piperidinyl groups can significantly influence biological activity:
Key Findings:
- Substitution at the 4-position of the piperidinyl group enhances affinity for cannabinoid receptors.
- Dimethoxy substitutions on the phenyl ring improve solubility and bioavailability.
These insights can guide further modifications to enhance potency and selectivity.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-23-16-10-8-9-15(17(16)24-2)20-18(22)19-11-4-7-14-21-12-5-3-6-13-21/h8-10H,3,5-6,11-14H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLATJQMUNEGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













